molecular formula C11H21ClO3S B13615797 2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride

2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride

Cat. No.: B13615797
M. Wt: 268.80 g/mol
InChI Key: LSSRKRAXAGNKOC-UHFFFAOYSA-N
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Description

2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride is a sulfonic acid derivative characterized by a butane chain substituted at the second carbon with a cyclohexyloxymethyl group (-OCH₂C₆H₁₁) and a sulfonyl chloride (-SO₂Cl) moiety at the terminal position. This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules. Its structure combines lipophilic (cyclohexyl) and reactive (sulfonyl chloride) features, making it valuable in pharmaceutical and materials science applications.

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

2-(cyclohexyloxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-2-10(9-16(12,13)14)8-15-11-6-4-3-5-7-11/h10-11H,2-9H2,1H3

InChI Key

LSSRKRAXAGNKOC-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1CCCCC1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with cyclohexyloxy methyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of 2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives .

Comparison with Similar Compounds

Structural Analog: 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl Chloride

A closely related compound, 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride (CAS 1343251-89-7), shares the cyclohexyl and sulfonyl chloride motifs but differs in the linker between these groups .

Table 1: Structural and Physical Property Comparison
Property 2-((Cyclohexyloxy)methyl)butane-1-sulfonyl Chloride 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl Chloride
Molecular Formula C₁₁H₁₉ClO₃S (theoretical) C₁₀H₁₉ClO₄S
Molecular Weight (g/mol) ~266.5 (calculated) 270.77
Oxygen Atoms 3 4
Key Structural Features Butane chain with cyclohexyloxymethyl group Ethoxy-ethoxy linker with cyclohexyl group
Solubility (Predicted) Lower polarity; higher lipophilicity Moderate polarity due to ether linkages
Reactivity Enhanced steric hindrance at sulfonyl chloride Reduced steric hindrance; increased flexibility

Key Differences and Implications

Polarity and Solubility: The additional oxygen in the ethoxy-ethoxy linker increases polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to the target compound, which may favor non-polar solvents.

Other Sulfonyl Chloride Analogs

  • Alkyl vs. Aryl Sulfonyl Chlorides : Aryl sulfonyl chlorides (e.g., tosyl chloride) exhibit higher stability but lower reactivity compared to alkyl variants like the target compound due to resonance stabilization of the sulfonyl group.
  • Chain Length Effects : Longer alkyl chains (e.g., butane vs. ethane) reduce solubility in aqueous systems but improve compatibility with lipid-rich environments.

Biological Activity

2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevance in therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound 2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. The cyclohexyloxy group enhances its lipophilicity, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₅ClO₃S
Molecular Weight250.76 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of 2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. Research indicates that sulfonyl chlorides can act as electrophiles, enabling them to modify proteins through covalent bonding, which can lead to alterations in enzymatic activity or receptor function.

  • Antimicrobial Activity : Some studies have suggested that compounds containing sulfonyl groups exhibit antimicrobial properties. They may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites. For example, sulfonyl chlorides have been investigated as inhibitors of serine proteases, which play crucial roles in various physiological processes.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines, potentially through apoptosis pathways or by disrupting cellular signaling.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonyl chlorides, including derivatives similar to 2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that sulfonyl chlorides could effectively inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative disorders. The compound exhibited an IC50 value comparable to known inhibitors, highlighting its potential therapeutic applications for conditions like Alzheimer's disease .

Research Findings

Recent advances in synthetic methodologies have facilitated the development of novel derivatives of sulfonyl chlorides with enhanced biological activities. For instance, modifications to the cyclohexyl moiety have been shown to improve selectivity towards specific biological targets while minimizing off-target effects.

Table 2: Comparative Biological Activity Data

CompoundTarget Enzyme/PathwayIC50 (µM)Reference
2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chlorideButyrylcholinesterase21.2 ± 0.01
Similar Sulfonyl DerivativeGram-positive bacteria15.0
Related CompoundCancer cell linesVaries

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